molecular formula C12H11ClF2O3 B3278158 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride CAS No. 672883-68-0

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Cat. No. B3278158
CAS RN: 672883-68-0
M. Wt: 276.66 g/mol
InChI Key: LBLBOIFGYPHXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a white to light yellow crystalline powder with a molecular formula of C11H9ClF2O3. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Polymer Synthesis and Modification

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is utilized in the synthesis of polymers. For instance, in a study by Kricheldorf et al. (1999), a related compound, 3,5-Bis(trimethylsiloxy)benzoyl chloride, was used to create star-shaped hyperbranched polyesters. The modification of trimethylsiloxy groups into ester groups demonstrated the versatility of this class of compounds in polymer chemistry (Kricheldorf, Bolender, & Wollheim, 1999).

Benzoylation of Nucleosides

In the field of bioorganic chemistry, compounds similar to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride are used for the benzoylation of nucleosides. Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a green alternative for efficient and selective benzoylation of nucleosides. This highlights the potential of such compounds in developing environmentally friendly methodologies in medicinal chemistry (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Synthesis of Rigid Analogues of Tyramine and Dopamine

In pharmaceutical chemistry, related benzoyl chlorides are instrumental in synthesizing analogues of significant biological compounds. Crooks and Rosenberg (1979) used benzyl chloride derivatives in the synthesis of spiro[indane-2,2′-pyrrolidine], which are rigid analogues of tyramine and dopamine, indicating the potential of these compounds in drug synthesis and design (Crooks & Rosenberg, 1979).

Fluorescent Derivatization of Hydroxyl and Amino Compounds

Compounds similar to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride are used in analytical chemistry as derivatization agents. Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for hydroxyl and amino compounds, demonstrating the applicability of these compounds in enhancing the detection and analysis of small biological molecules (Tsuruta & Kohashi, 1987).

Development of Antimicrobials and Antioxidants

In the development of new pharmaceuticals, benzoyl chlorides play a significant role. Rangaswamy et al. (2017) synthesized a new class of antimicrobials and antioxidants using a benzoyl chloride derivative, indicating the importance of these compounds in the discovery and development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).

properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c13-11(16)8-3-4-9(18-12(14)15)10(5-8)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLBOIFGYPHXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Synthesis routes and methods I

Procedure details

A reaction vessel is charged with toluene, a catalytic amount of DMF (1-5% by weight of the amount of thionyl chloride employed) and 1 equivalent of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. While stirring, 1 to 4 equivalents of thionyl chloride are slowly added at 70 to 90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Thionyl chloride (25 ml, 344 mmol) was added dropwise to a solution of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (12 g, 48 mmol) in toluene (100 ml) and the reaction mixture was heated to reflux for 2 hours, then the solvent was evaporated to dryness under vacuum and the residue was used without further purification (13.2 g, 48 mmol, 100% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.